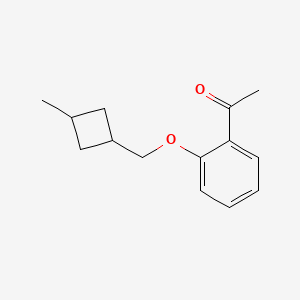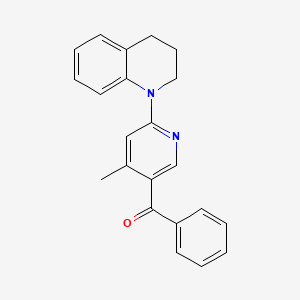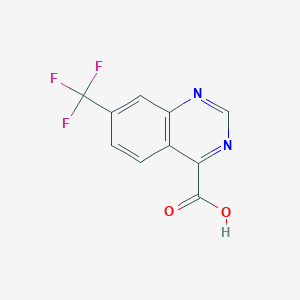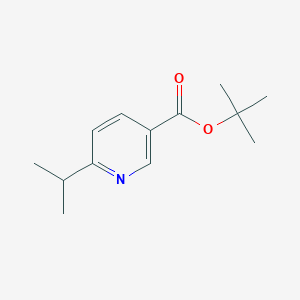
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone is a versatile chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol This compound is known for its unique structure, which includes a 3-methylcyclobutyl group attached to a methoxyphenyl ethanone core
Méthodes De Préparation
The synthesis of 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone involves several steps. One common synthetic route includes the reaction of 3-methylcyclobutanol with 2-bromoanisole in the presence of a base to form the intermediate 3-methylcyclobutylmethoxybenzene. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield the final product .
Analyse Des Réactions Chimiques
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone involves its interaction with various molecular targets. The compound’s methoxy and cyclobutyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to various physiological effects .
Comparaison Avec Des Composés Similaires
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone can be compared to similar compounds such as:
2-Methoxy-1-phenyl-ethanone: This compound has a similar methoxyphenyl ethanone core but lacks the cyclobutyl group, making it less sterically hindered and potentially less reactive.
1-(2-Methoxyphenyl)ethanone: Another similar compound, but without the cyclobutyl group, leading to different chemical and biological properties.
The presence of the 3-methylcyclobutyl group in this compound makes it unique, providing steric hindrance and influencing its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
1-[2-[(3-methylcyclobutyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H18O2/c1-10-7-12(8-10)9-16-14-6-4-3-5-13(14)11(2)15/h3-6,10,12H,7-9H2,1-2H3 |
Clé InChI |
ZMAZSJOVROKHQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C1)COC2=CC=CC=C2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)



![tert-butyl N-[(8R)-6-azaspiro[3.4]octan-8-yl]carbamate](/img/structure/B13013136.png)



![N-Methyl-1-(8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnolin-3-yl)methanamine](/img/structure/B13013151.png)





